REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].[CH2:8]([Mg]Br)[CH2:9][CH:10]=[CH2:11]>C1COCC1>[CH2:5]=[CH:4][CH2:3][CH2:2][C:1](=[O:6])[CH2:11][CH2:10][CH:9]=[CH2:8]
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Name
|
|
Quantity
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6.04 mL
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Type
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reactant
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Smiles
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C(CCC=C)(=O)Cl
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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115 mL
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Type
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reactant
|
Smiles
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C(CC=C)[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a tan solution
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Type
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TEMPERATURE
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Details
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After warming to room temperature for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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the reaction was quenched with saturated NH4Cl solution
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Type
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EXTRACTION
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Details
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the remaining was extracted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated to a slightly yellow oil
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Type
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CUSTOM
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Details
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Purification (two batches) by FCC up to 40% Et2O/hexane
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Name
|
|
Type
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product
|
Smiles
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C=CCCC(CCC=C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |